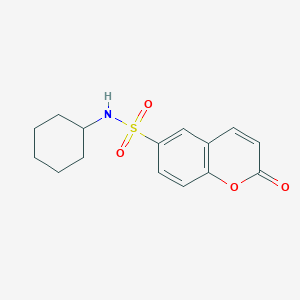

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide

Description

Propriétés

IUPAC Name |

N-cyclohexyl-2-oxochromene-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c17-15-9-6-11-10-13(7-8-14(11)20-15)21(18,19)16-12-4-2-1-3-5-12/h6-10,12,16H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHIGHLUMBOPOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide typically involves a multi-step process. One common method starts with the chlorosulfonation of coumarin. Coumarin reacts with chlorosulfonic acid at 0°C to yield 2-oxo-2H-chromene-6-sulfonyl chloride . This intermediate is then reacted with cyclohexylamine in the presence of a base such as potassium carbonate under solvent-free conditions to produce N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide .

Industrial Production Methods

While specific industrial production methods for N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent use, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

Antibacterial Activity

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide derivatives have been synthesized and evaluated for their antibacterial properties. Research indicates that compounds with a sulfonamide group at the C-6 position of the coumarin ring exhibit significant antibacterial activity against various gram-positive and gram-negative bacteria.

Key Findings:

- Compounds with cyclohexyl substituents showed remarkable activity against gram-positive organisms.

- Certain derivatives demonstrated effective inhibition against Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide Derivatives

| Compound ID | Structure Description | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| SC-6 | Cyclohexyl substituent | Gram-positive bacteria | 32 µg/mL |

| SC-7 | N-propyl moiety | E. coli | 16 µg/mL |

| SC-1 | Simple coumarin derivative | P. aeruginosa | 64 µg/mL |

Anticancer Potential

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide has also been studied for its anticancer properties. Recent studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including leukemia, colon, prostate, and melanoma cells.

Case Studies:

- Leukemia Cell Lines : Compounds demonstrated potent cytotoxicity and induced apoptosis through the modulation of key apoptotic markers such as P53 and BAX .

- Colon Cancer : Specific derivatives showed selective inhibition of cancer cell proliferation without affecting normal cells, indicating a promising therapeutic window .

Table 2: Anticancer Activity of N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| II | Leukemia | 5 | Apoptosis induction via P53 |

| IV | Colon carcinoma | 10 | Selective inhibition |

| III | Prostate carcinoma | 8 | Targeting carbonic anhydrase isoforms |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide derivatives and their biological targets. These studies provide insights into the binding affinities and potential mechanisms through which these compounds exert their effects.

Insights from Docking Studies:

Mécanisme D'action

The mechanism of action of N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes in bacteria, leading to their death. In cancer cells, the compound may interfere with cell division and induce apoptosis through various signaling pathways .

Comparaison Avec Des Composés Similaires

Key Comparative Analysis

Substituent Effects on Activity

- Sulfonamide Substituents: Aromatic vs. Aliphatic Groups: Aromatic sulfonamides (e.g., 4a, 6) exhibit stronger apoptotic activity due to enhanced π-π stacking with cellular targets, whereas the cyclohexyl group in the target compound may improve pharmacokinetics (e.g., solubility, half-life) .

- Coumarin Core Modifications: 3-Position Substitution: 3-Cyano or 2-imino groups (e.g., in 3-cyano-2-imino derivatives) significantly enhance α-amylase inhibition (IC₅₀ ~12 µM) compared to unsubstituted coumarins, highlighting the importance of electron-deficient motifs for enzyme targeting . 7-/8-Position Functionalization: The 7-hydroxy-8-carbaldehyde oxime derivative shows anti-diabetic activity (IC₅₀ ~25 µM for α-glucosidase), attributed to hydrogen bonding with catalytic residues .

Activité Biologique

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide features a chromene backbone with a sulfonamide group, which contributes to its pharmacological properties. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

The compound's biological activity can be attributed to several mechanisms:

- Antibacterial Activity : The sulfonamide moiety mimics natural substrates, inhibiting essential bacterial enzymes. This leads to disruption in bacterial growth and viability.

- Anticancer Activity : N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide has been shown to induce apoptosis in cancer cells through various pathways, including the down-regulation of anti-apoptotic proteins like Bcl-2 and up-regulation of pro-apoptotic proteins such as P53 and Bax. This dual mechanism contributes to its effectiveness against different cancer cell lines .

Biological Activity Overview

Case Studies and Research Findings

- Antibacterial Efficacy : Research has demonstrated that N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. In vitro studies showed that the compound effectively inhibited bacterial growth at various concentrations, indicating its potential as a therapeutic agent for bacterial infections .

- Anticancer Studies : A study evaluating the cytotoxic effects of this compound on human cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The compound was particularly effective against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide and target enzymes involved in cancer progression. These studies suggest that the compound binds strongly to cyclin-dependent kinase 4 (CDK4), inhibiting its activity and leading to cell cycle arrest .

Comparative Analysis with Similar Compounds

To understand the unique properties of N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide, comparisons with structurally similar compounds are essential:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Oxo-2H-chromene-6-sulfonamide | Lacks cyclohexyl group | Moderate antibacterial activity |

| N-Ethyl-2-oxo-2H-chromene-6-sulfonamide | Ethyl group instead | Altered pharmacokinetics; lower efficacy |

| 6-Chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide | Chloro group present | Different reactivity; potential for enhanced selectivity |

The addition of the cyclohexyl group in N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide is crucial for enhancing both antibacterial and anticancer activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide, and how can purity be optimized?

- Methodology : The synthesis typically involves a multi-step approach:

Sulfonylation : Reacting 2-oxo-2H-chromene-6-sulfonyl chloride with cyclohexylamine in anhydrous dichloromethane under nitrogen atmosphere .

Coupling Reactions : Using coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation, followed by reflux in phosphoryl oxychloride for cyclization .

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity .

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize side products like unreacted sulfonyl chloride.

Q. How is the structural characterization of N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide performed?

- Techniques :

- X-ray Crystallography : Single-crystal diffraction using SHELX software for refinement (R-factor < 0.05) to resolve bond lengths and angles, particularly the sulfonamide S–N–C geometry .

- Spectroscopy : - and -NMR to confirm proton environments (e.g., cyclohexyl CH at δ 1.2–1.8 ppm) and mass spectrometry (ESI-MS) for molecular ion validation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Assays :

- Enzyme Inhibition : Carbonic anhydrase II inhibition assays (IC determination via stopped-flow CO hydration) due to sulfonamide’s zinc-binding affinity .

- Antimicrobial Testing : Broth microdilution (MIC against Gram-positive bacteria like S. aureus) .

- Controls : Use acetazolamide as a positive control for enzyme inhibition .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond angle discrepancies) be resolved?

- Approach :

Refinement : Re-process diffraction data with SHELXL, adjusting parameters like thermal displacement (B-factors) and checking for twinning or disorder .

Validation : Cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental geometries .

Hydrogen Bond Analysis : Apply graph set analysis (e.g., Etter’s rules) to interpret intermolecular interactions, resolving anomalies in packing motifs .

Q. What strategies optimize synthetic yield while minimizing side reactions?

- Experimental Design :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance sulfonylation efficiency .

- Temperature Control : Use microwave-assisted synthesis (80–100°C) to reduce reaction time and byproduct formation .

- Statistical Optimization : Employ response surface methodology (RSM) to model interactions between variables (e.g., reagent ratio, temperature) .

Q. How can computational methods aid in identifying biological targets?

- Workflow :

Molecular Docking : Use AutoDock Vina to screen against targets like carbonic anhydrase or dopamine receptors, leveraging the sulfonamide’s pharmacophore .

QSAR Modeling : Corrogate substituent effects (e.g., cyclohexyl vs. aryl groups) on activity using MOE or Schrödinger .

MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) for prioritized targets .

Q. How do stability studies inform formulation development for this compound?

- Methods :

- Forced Degradation : Expose to acid (0.1 M HCl), base (0.1 M NaOH), and UV light (ICH Q1B guidelines) to identify degradation pathways (e.g., sulfonamide hydrolysis) .

- Analytical Monitoring : HPLC-PDA to track degradation products; LC-MS/MS for structural elucidation of impurities .

- Storage Recommendations : Stabilize in amber vials at -20°C under inert atmosphere to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.